molecular formula C24H29N5O5 B11095520 4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate

4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate

Cat. No.: B11095520
M. Wt: 467.5 g/mol
InChI Key: QGIWACQHZWRXDF-UHFFFAOYSA-N
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Description

4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a morpholine ring, and various functional groups such as amino, cyano, and ethoxy groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the formation of the pyrano[2,3-c]pyrazole core through a cyclization reaction involving a pyrazole derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE include other pyrano[2,3-c]pyrazole derivatives and morpholine-containing compounds. Examples include:

Uniqueness

The uniqueness of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. The presence of the ethoxy group, along with the pyrano[2,3-c]pyrazole core and morpholine ring, imparts unique chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5 g/mol

IUPAC Name

[4-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C24H29N5O5/c1-5-32-17-12-14(6-7-16(17)33-23(30)29-8-10-31-11-9-29)18-15(13-25)21(26)34-22-19(18)20(27-28-22)24(2,3)4/h6-7,12,18H,5,8-11,26H2,1-4H3,(H,27,28)

InChI Key

QGIWACQHZWRXDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N)OC(=O)N4CCOCC4

Origin of Product

United States

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